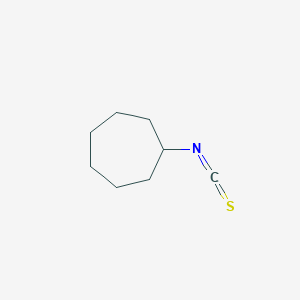

Cycloheptyl Isothiocyanate

Vue d'ensemble

Description

Cycloheptyl Isothiocyanate: is a cyclic organic compound belonging to the family of isothiocyanates. It is characterized by a seven-membered ring structure with an isothiocyanate functional group attached. This compound is a colorless liquid with a pungent odor and is known for its reactivity and versatility in various chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

From Amines and Phenyl Isothiocyanate: One common method involves the reaction of amines with phenyl isothiocyanate.

From Amines and Carbon Disulfide: Another method involves the reaction of amines with carbon disulfide in the presence of catalysts such as di-tert-butyl dicarbonate and DMAP or DABCO.

From Amines and Phenyl Chlorothionoformate: This method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide.

Industrial Production Methods: Industrial production of isothiocyanatocycloheptane often involves the use of the above-mentioned synthetic routes, with a focus on optimizing yield, safety, and cost-effectiveness. The replacement reaction of phenyl isothiocyanate with amines is particularly favored due to its low toxicity and high yield .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Cycloheptyl Isothiocyanate can undergo oxidation reactions, often resulting in the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.

Substitution: The isothiocyanate group can be substituted with various nucleophiles, leading to the formation of thioureas or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Thioureas and other derivatives.

Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

Isothiocyanates as Electrophiles

Cycloheptyl isothiocyanate acts as an electrophile, capable of covalently modifying nucleophilic sites on proteins, especially cysteine and lysine residues. This property makes it a valuable tool in chemical biology for studying protein interactions and modifications. Research indicates that isothiocyanates can selectively label proteins, which can be utilized to elucidate signaling pathways and protein functions in various biological systems .

Synthesis of Novel Compounds

this compound can be synthesized through various methods, including the reaction of cycloheptylamines with thiophosgene or via desulfurization processes. This versatility allows for the development of novel compounds with potential therapeutic applications .

Biological Applications

Anticancer Properties

Isothiocyanates have been studied for their anticancer properties. This compound has shown potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have demonstrated that certain isothiocyanates can induce apoptosis in cancer cells by activating specific signaling pathways .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. It has been implicated in modulating neurotransmitter systems and protecting neuronal cells from oxidative stress, making it a candidate for further investigation in neurodegenerative diseases .

Agricultural Applications

Pest Control Agents

this compound has been explored as a potential agrochemical due to its ability to inhibit pest growth and development. Its efficacy against various agricultural pests positions it as a sustainable alternative to synthetic pesticides .

Plant Growth Regulation

Research indicates that isothiocyanates can influence plant growth by modulating stomatal movement and water use efficiency. This property can be harnessed to enhance drought tolerance in crops, thereby improving agricultural resilience under climate change conditions .

Pharmacological Research

Drug Development

The electrophilic nature of this compound makes it a useful scaffold in drug design. It has been incorporated into various drug candidates targeting specific receptors involved in neurological disorders and cancer therapies .

Targeting Protein Interactions

Studies have utilized this compound to explore protein-protein interactions within cellular pathways. By labeling target proteins, researchers can gain insights into disease mechanisms and identify potential therapeutic targets .

Data Tables

Case Studies

-

Anticancer Activity

- A study investigated the effects of this compound on human cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis via mitochondrial pathways.

-

Agricultural Efficacy

- Field trials showed that crops treated with this compound exhibited enhanced resistance to common pests compared to untreated controls, suggesting its potential as a natural pesticide.

-

Neuroprotective Mechanisms

- In vitro studies indicated that this compound could reduce oxidative stress in neuronal cells, highlighting its potential application in neurodegenerative disease therapy.

Mécanisme D'action

The mechanism by which isothiocyanatocycloheptane exerts its effects involves multiple pathways:

Induction of Cytoprotective Proteins: Through the Keap1/Nrf2/ARE pathway, it induces the expression of cytoprotective proteins.

Inhibition of Proinflammatory Responses: It inhibits proinflammatory responses via the NFκB pathway.

Induction of Cell Cycle Arrest and Apoptosis: It can induce cell cycle arrest and apoptosis, contributing to its anticancer properties.

Comparaison Avec Des Composés Similaires

- Isothiocyanatocyclohexane

- Phenyl Isothiocyanate

- Allyl Isothiocyanate

- Benzyl Isothiocyanate

Comparison: Cycloheptyl Isothiocyanate is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to other isothiocyanates like isothiocyanatocyclohexane (six-membered ring) and phenyl isothiocyanate (aromatic ring). This structural difference can influence its reactivity and biological activity .

Activité Biologique

Cycloheptyl isothiocyanate (CHITC) is a member of the isothiocyanate family, which are compounds known for their diverse biological activities. This article explores the biological activity of CHITC, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound has the molecular formula and features a reactive isothiocyanate group that can interact with various biological molecules. The electrophilic nature of isothiocyanates allows them to form covalent bonds with nucleophilic sites on proteins, particularly cysteine and lysine residues. This reactivity underpins many of their biological effects, including anticancer properties and modulation of cellular signaling pathways.

Anticancer Activity

Research has shown that CHITC exhibits significant anticancer activity. In vitro studies indicate that CHITC can induce apoptosis in cancer cells through several mechanisms:

- Cell Cycle Arrest : CHITC has been observed to cause G2/M phase arrest in cancer cell lines, leading to reduced proliferation rates.

- Induction of Apoptosis : The compound promotes apoptosis by activating caspases and altering mitochondrial membrane potential, resulting in increased cytochrome c release into the cytosol.

Case Study: CHITC in Cancer Therapy

A study conducted on human lung cancer cells demonstrated that treatment with CHITC resulted in a dose-dependent decrease in cell viability. The results highlighted the compound's potential as a chemotherapeutic agent, warranting further investigation into its efficacy in vivo.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 20 |

Anti-inflammatory Effects

CHITC has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This effect is mediated through the suppression of NF-κB signaling pathways, which play a critical role in inflammation.

Research Findings on Inflammation

In a study examining the effects of CHITC on lipopolysaccharide (LPS)-stimulated macrophages, it was found that:

- TNF-α Levels : CHITC treatment significantly reduced TNF-α production by approximately 50% compared to the control group.

- IL-6 Levels : Similar reductions were observed for IL-6 levels, indicating a broad anti-inflammatory effect.

Antimicrobial Activity

CHITC exhibits antimicrobial properties against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic processes.

Table: Antimicrobial Efficacy of CHITC

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 8 |

Propriétés

IUPAC Name |

isothiocyanatocycloheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS/c10-7-9-8-5-3-1-2-4-6-8/h8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNJAJWMDQTLQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383643 | |

| Record name | isothiocyanatocycloheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81542-16-7 | |

| Record name | isothiocyanatocycloheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 81542-16-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.